6-chloro-N-(pyridin-4-ylmethylideneamino)pyrazin-2-amine
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Overview
Description
6-chloro-N-(pyridin-4-ylmethylideneamino)pyrazin-2-amine is a heterocyclic compound that contains both pyrazine and pyridine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of chlorine and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(pyridin-4-ylmethylideneamino)pyrazin-2-amine typically involves the condensation of 6-chloropyrazin-2-amine with pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Common solvents used in this reaction include ethanol or methanol, and the reaction is often performed at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(pyridin-4-ylmethylideneamino)pyrazin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrazine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives.
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives of pyrazine.
Scientific Research Applications
6-chloro-N-(pyridin-4-ylmethylideneamino)pyrazin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-chloro-N-(pyridin-4-ylmethylideneamino)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The presence of the chlorine atom and the imine group in the structure allows for specific interactions with nucleophilic sites on the target molecules. These interactions can result in inhibition or activation of the target’s function, depending on the nature of the binding and the target’s role in biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-cyclopropylpyrazin-2-amine
- 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Pyrrolopyrazine derivatives
Uniqueness
6-chloro-N-(pyridin-4-ylmethylideneamino)pyrazin-2-amine is unique due to the presence of both pyrazine and pyridine rings, which confer distinct chemical properties and reactivity. The combination of these heterocyclic systems allows for versatile interactions with various biological targets and makes the compound a valuable scaffold in medicinal chemistry and materials science. Additionally, the chlorine atom and imine group provide specific sites for chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C10H8ClN5 |
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Molecular Weight |
233.66 g/mol |
IUPAC Name |
6-chloro-N-(pyridin-4-ylmethylideneamino)pyrazin-2-amine |
InChI |
InChI=1S/C10H8ClN5/c11-9-6-13-7-10(15-9)16-14-5-8-1-3-12-4-2-8/h1-7H,(H,15,16) |
InChI Key |
JCWOMYIUAFLDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=NNC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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